molecular formula C27H26FN3O2S B2483592 2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-55-6

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2483592
CAS No.: 1115485-55-6
M. Wt: 475.58
InChI Key: GHTZNRQJFAUUDO-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

A study by Bu et al. (2001) on similar quinazoline derivatives, specifically 7-oxo-7H-dibenz[f,ij]isoquinolines and 7-oxo-7H-benzo[e]perimidines, revealed their significant cytotoxic activity. The research emphasized the role of these compounds in inhibiting tumor growth, especially against colon 38 tumors in mice, suggesting potential applications in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Combinatorial Libraries

Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of quinazoline derivatives. The study highlights the versatility of these compounds for creating diverse molecular libraries, which can be useful in drug discovery and development (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antimicrobial Studies

Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, related to quinazoline derivatives. Their research showed that these compounds possess antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Molecular Docking and Structural Analysis

El-Azab et al. (2016) performed a detailed molecular docking and structural analysis of a quinazoline derivative. Their study provided insights into the molecular interactions and potential binding affinities of these compounds, which could be crucial in designing drugs targeting specific biological receptors (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTZNRQJFAUUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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